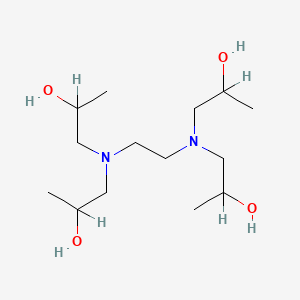

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Vue d'ensemble

Description

Il s'agit d'un dérivé de l'éthylènediamine, caractérisé par la présence de quatre groupes 2-propanol liés aux atomes d'azote de la chaîne principale de l'éthylènediamine . Edetol est connu pour ses propriétés chélatantes, ce qui le rend utile dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Edetol peut être synthétisé par réaction de l'éthylènediamine avec le 2-propanol en présence d'un catalyseur. La réaction implique généralement le chauffage du mélange à une température spécifique pour favoriser la formation du produit souhaité. La réaction peut être représentée comme suit :

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4 \text{C}3\text{H}8\text{O} \rightarrow \text{C}{14}\text{H}{32}\text{N}_2\text{O}_4 ]

Méthodes de production industrielle

Dans les milieux industriels, la production d'Edetol implique de grands réacteurs où l'éthylènediamine et le 2-propanol sont combinés dans des conditions contrôlées. La réaction est surveillée pour s'assurer de la conversion complète des réactifs en produit souhaité. Le produit final est ensuite purifié par distillation ou cristallisation pour obtenir de l'Edetol de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Edetol subit diverses réactions chimiques, notamment :

Oxydation : Edetol peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir Edetol en ses formes réduites.

Substitution : Edetol peut participer à des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers agents halogénants ou nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'Edetol, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.

Applications De Recherche Scientifique

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, is a chemical compound with a variety of applications across different industries . It functions as a catalyst, complexing agent, and cross-linking agent, among other things .

Applications

- Urethane Foams: this compound is used as a catalyst in the production of urethane foams .

- Epoxy Resin Curing: It acts as a curing agent for epoxy resins .

- Complexing Agent: The compound functions as a complexing agent . It can bind with metal ions or metallic compounds, preventing them from adhering to surfaces .

- Viscosity Modifier: this compound is used as a viscosity modifier .

- Anti-Bloating Agent: It can be used as an anti-bloating agent for cattle .

- Chemical Production: It is used in the manufacture of surfactants and plasticizers .

- Biological Buffer: this compound serves as a biological buffer and a reagent for manganese .

- Adhesives and Sealants: It finds application in adhesives and sealant chemicals .

- Cross-Linking Agent: It is utilized as a cross-linking agent .

- Polymer Building Block: It serves as a building block for polymers and copolymers, especially those designed for UV-crosslinkable polyurethane polymers .

- Hydrogels: this compound can be a crosslinking agent to create a hydrogel that is biocompatible and supports the growth of neural cells .

Scientific Research

- Biomedical Applications: this compound can be used as a monomer in the synthesis of covalently cross-linked and amorphous shape memory polyurethane (SMPU) foams for biomedical applications, including actuators for treating ischemic stroke, thrombus removal activated by laser light, self-deployable SMP neuronal electrodes, vascular stents, sutures in microsurgery, ocular implants, bandages, cell manipulation, and cell therapy .

- Self-Healing Materials: It can be used as a precursor in the preparation of self-healing carbon fiber reinforced polymers (CFRPs) that are thermally responsive .

- Cell Culture: As a crosslinking agent, it can create hydrogels that mimic the extracellular matrix, supporting cell growth and guiding cell adhesion .

- Drug Delivery Systems: Liposomes, which can incorporate this compound, have favorable characteristics such as biocompatibility, lipid bilayer structure, and suitable particle sizes, and are able to encapsulate different kinds of pharmaceutical agents, protect drugs from degradation, improve unfavorable pharmacokinetics of drugs, and reduce side effects, exhibiting great advantages as drug carriers .

Mécanisme D'action

Edetol exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation process involves the nitrogen and oxygen atoms of Edetol coordinating with the metal ions, effectively sequestering them and rendering them inactive.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide éthylènediaminetétraacétique (EDTA) : Un agent chélatant largement utilisé présentant des propriétés similaires à celles de l'Edetol.

Acide diéthylènetriaminepentaacétique (DTPA) : Un autre agent chélatant ayant une affinité plus élevée pour certains ions métalliques.

Acide nitrilotriacétique (NTA) : Un agent chélatant ayant une structure plus simple que l'Edetol.

Singularité de l'Edetol

Edetol est unique en raison de sa structure spécifique, qui offre un équilibre entre la force de chélation et la solubilité. Contrairement à certains autres agents chélatants, les quatre groupes 2-propanol d'Edetol améliorent sa solubilité dans les solvants organiques, ce qui le rend adapté à des applications où d'autres agents chélatants peuvent ne pas être efficaces.

Activité Biologique

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol or Edetol, is a compound with significant biological activity and diverse applications in various fields, including medicine, biochemistry, and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Quadrol

Quadrol is a derivative of ethylenediamine characterized by the presence of four 2-hydroxypropyl groups attached to nitrogen atoms. It is primarily used as a cross-linking agent and catalyst in the production of polyurethane foams, coatings, and adhesives. Its unique structure allows it to act as a chelating agent and biological buffer, which contributes to its utility in various applications .

Immunostimulatory Effects

Research indicates that Quadrol exhibits immunostimulatory properties. It has been shown to enhance the phagocytic activity of macrophages in vitro. At concentrations of 1 mM and 4 mM, Quadrol increased phagocytosis by 41% and 57%, respectively, compared to controls . This suggests potential applications in enhancing immune responses.

Wound Healing Properties

Quadrol has demonstrated significant effects on wound healing. In vivo studies involving normal and diabetic mice revealed that collagen deposition in implants treated with Quadrol was significantly higher than that in control groups. Specifically:

- Day 8 : Collagen content exceeded controls by over 200% (p < 0.025).

- Day 11 : Increased to over 300% higher than controls (p < 0.01).

- Day 14 : Collagen accumulation was approximately 50% above control levels (p < 0.1).

In diabetic models, collagen deposition was observed to be about 100% higher than untreated controls on days 8 to 11, indicating Quadrol's potential as a therapeutic agent for enhancing wound healing in diabetic patients .

Quadrol's biological activity can be attributed to several mechanisms:

- Chelation of Metal Ions : The four hydroxyl groups in Quadrol allow it to chelate metal ions, influencing various enzymatic activities and cellular processes. This interaction can modulate the availability of essential metal ions necessary for enzyme function .

- Cross-Linking Agent : As a cross-linking agent, Quadrol facilitates the formation of complex polymer structures that can be beneficial in biomedical applications such as drug delivery systems and tissue engineering .

- Enhanced Cell Spreading : In vitro studies have shown that exposure to Quadrol enhances the spreading of macrophages, which is crucial for effective immune response and tissue repair .

Case Studies and Research Findings

Applications

The biological activity of Quadrol extends its applications beyond industrial uses:

- Biomedical Applications : Its role in enhancing wound healing makes it a candidate for developing therapies for chronic wounds and surgical recovery.

- Immunology : As an immunostimulant, it may have potential in vaccines or therapies aimed at boosting immune responses.

- Material Science : Its properties as a cross-linking agent are utilized in creating advanced biomaterials for drug delivery systems and tissue scaffolds.

Propriétés

IUPAC Name |

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOXQYCFHDMMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68258-71-9 (monotosylate) | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026689 | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C @ 1.0 MM HG | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

VISCOUS LIQUID, WATER-WHITE LIQUID | |

CAS No. |

102-60-3 | |

| Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 102-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4R969U9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While Quadrol's exact mechanism of action is not fully understood, research suggests several potential interactions:

- Collagen synthesis promotion: In vivo studies indicate Quadrol promotes collagen deposition in wounds, significantly accelerating healing in both diabetic and non-diabetic mice []. The mechanism behind this effect is not fully elucidated but points towards Quadrol influencing collagen synthesis pathways.

- Complexation with metal ions: Quadrol exhibits strong chelating properties with metal ions, particularly Copper(II) [, , ]. This complexation ability is exploited in electroless copper plating solutions, contributing to improved technological parameters and deposit properties [, ].

A:

- Spectroscopic Data: While the provided research doesn't delve into detailed spectroscopic analysis, typical characterization techniques like NMR, IR, and Mass Spectrometry can be employed to obtain comprehensive data. For instance, IR spectroscopy can confirm the presence of hydroxyl (-OH) and amine (-NH) groups in the structure [].

ANone:

- Material Compatibility: Quadrol demonstrates good compatibility with a range of materials, including glass, skin, and polymers [, , ]. This compatibility makes it suitable for applications like biocompatible adhesive films and surface modification of materials like polypropylene [, ].

- Applications under various conditions:

- Aqueous media: Quadrol-Palladium(II) complexes, highly soluble in water, act as effective phosphine-free catalysts for Suzuki-Miyaura cross-coupling reactions, especially in synthesizing nucleoside analogues at room temperature [].

- Low temperatures: Quadrol, as part of a firming agent, allows for the solidification of tectorial membrane sand at temperatures between 30-50°C, finding application in low-temperature reservoir sand prevention [].

ANone:

- Ligand in Palladium Catalysis: Quadrol acts as a water-soluble N^N-donor ligand in Palladium(II) complexes, promoting Suzuki-Miyaura cross-coupling reactions in aqueous media at room temperature [].

- Mechanism: While the precise mechanism within this context requires further investigation, it likely involves Quadrol coordinating to the palladium center, influencing its reactivity and enabling the coupling of aryl boronic acids with substrates like 5-iodo-2'-deoxyuridine [].

- Selectivity: The Quadrol-Palladium(II) complex demonstrates selectivity towards forming the desired cross-coupled nucleoside analogues, highlighting its potential in targeted synthesis [].

ANone: While detailed SAR studies are lacking in the provided research, we can infer potential relationships between Quadrol's structure and its observed activities:

- Presence of hydroxyl groups (-OH): The four hydroxyl groups contribute to Quadrol's water solubility and likely play a role in its interaction with biological systems, potentially through hydrogen bonding or influencing its overall polarity [, ].

- Length of hydroxypropyl chains: Modifying the length of these chains could impact Quadrol's lipophilicity, potentially altering its membrane permeability and interaction with biological targets [].

ANone:

- Stability: Quadrol generally exhibits good stability, but specific formulations enhance its resilience:

ANone: Alternatives to Quadrol depend heavily on the specific application:

- Electroless Copper Plating: Other chelating agents like EDTA, DTPA, and various sugar alcohols have been explored []. The choice often involves optimizing factors like plating rate, deposit morphology, bath stability, and cost-effectiveness.

ANone: A wide array of tools and resources can facilitate efficient research on Quadrol:

- Spectroscopic and analytical techniques: Techniques like NMR, IR, Mass Spectrometry, and various chromatographic methods facilitate Quadrol's structural characterization and quantification [, , ].

- Biological assays and models: Cell-based assays for macrophage stimulation, wound healing models, and techniques for studying collagen synthesis can further investigate Quadrol's biological activities [, , ].

- Computational tools: Molecular modeling software, databases of chemical structures and properties, and resources for QSAR modeling can aid in understanding Quadrol's behavior and predicting its potential applications [].

ANone: While a comprehensive historical account is absent from the provided research, key milestones in Quadrol research include:

- Early investigations on its use as a chelating agent: Quadrol's ability to form stable complexes with metal ions, particularly Copper(II), led to its early adoption in applications like electroless copper plating [, ].

- Discovery of its macrophage-stimulating properties: In vitro studies highlighting Quadrol's ability to enhance macrophage spreading and phagocytosis opened up avenues for exploring its potential in immunology and wound healing [, ].

- Exploration of Quadrol-Palladium(II) complexes in catalysis: The discovery that these water-soluble complexes effectively catalyze Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing nucleoside analogues, marked a significant step towards expanding Quadrol's applications in organic synthesis [].

ANone: Absolutely, Quadrol's diverse properties lend themselves to interdisciplinary research and collaboration:

- Chemistry and Materials Science: Quadrol's use in electroless plating and its potential in material surface modification necessitate collaborations between chemists and material scientists to optimize formulations, enhance performance, and explore novel applications [, , ].

- Chemistry and Biology: Understanding Quadrol's interactions with biological systems, such as its influence on macrophages and collagen synthesis, demands synergy between chemists, biologists, and potentially immunologists [, , ].

- Chemistry and Medicine: Investigating Quadrol's potential in drug delivery, wound healing, and biocompatible materials requires collaborative efforts from chemists, pharmaceutical scientists, and medical researchers [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.